

Clinical Trial Summary & Preclinical Profile

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

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The following tables summarize the outcomes of the clinical trial and the foundational preclinical characteristics of **TAS0728**.

Table 1: Key Findings from the Phase I Clinical Trial (NCT03410927) [1] [2]

Aspect	Details
Trial Design	First-in-human, open-label, dose-escalation study
Patient Population	Adults with advanced solid tumors with HER2 or HER3 overexpression, amplification, or mutation
Dosing Regimen	Escalating doses from 50 mg to 200 mg, administered twice daily (BID) in 21-day cycles
Primary Objective	Determine safety, dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and/or RP2D

| **Key Toxicities** | - **DLTs:** Grade 3 diarrhea (at 200 mg and 150 mg BID).

- **Serious Adverse Event (SAE):** One fatal cardiac arrest at 150 mg BID. || **Efficacy** | Partial responses observed in 2 out of 14 patients evaluable for treatment response. || **Trial Outcome** | Terminated early. The MTD and RP2D were not determined as the risk-benefit ratio was no longer favorable. |

Table 2: Preclinical Profile of TAS0728 [3] [4]

Aspect	Preclinical Characteristics
Mechanism of Action	Oral, covalent-binding (irreversible), and selective HER2 kinase inhibitor. It binds to HER2 at cysteine 805 (C805).
Selectivity	High specificity for HER2 over wild-type EGFR.

| Key Biochemical & Cellular Assays | - Kinase Assay: IC₅₀ for HER2 = 13 nM [4].

- **Cell-Based Assays:** Potently inhibited phosphorylation of wild-type and mutated HER2, HER3, and downstream effectors (e.g., in SK-BR-3, BT-474 cells) [3].
- **Apoptosis:** Induced apoptosis in HER2-amplified breast cancer cell lines. | | **In Vivo Efficacy** | Showed tumor regression and a survival benefit in HER2-driven mouse xenograft and peritoneal dissemination models. |

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize **TAS0728** in preclinical studies.

Protocol 1: Kinase Inhibition Assay [4]

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of **TAS0728** against HER2 kinase and other kinases.
- **Procedure:**
 - **Kinase Activity Measurement:** The peptide substrate phosphorylation activity of purified HER2 kinase is measured in vitro.
 - **Compound Incubation:** **TAS0728** is serially diluted and added to the kinase reaction mixture.
 - **ATP Concentration:** Reactions are carried out in the presence of a high ATP concentration (e.g., 10 μM) to assess the compound's ability to inhibit under competitive conditions.
 - **IC₅₀ Determination:** The percentage of inhibition is calculated at each concentration, and the IC₅₀ value is determined from the dose-response curve. Experiments are performed in duplicate or triplicate.
- **Applications:** This biochemical assay is used for kinome-wide profiling to establish the selectivity of **TAS0728**.

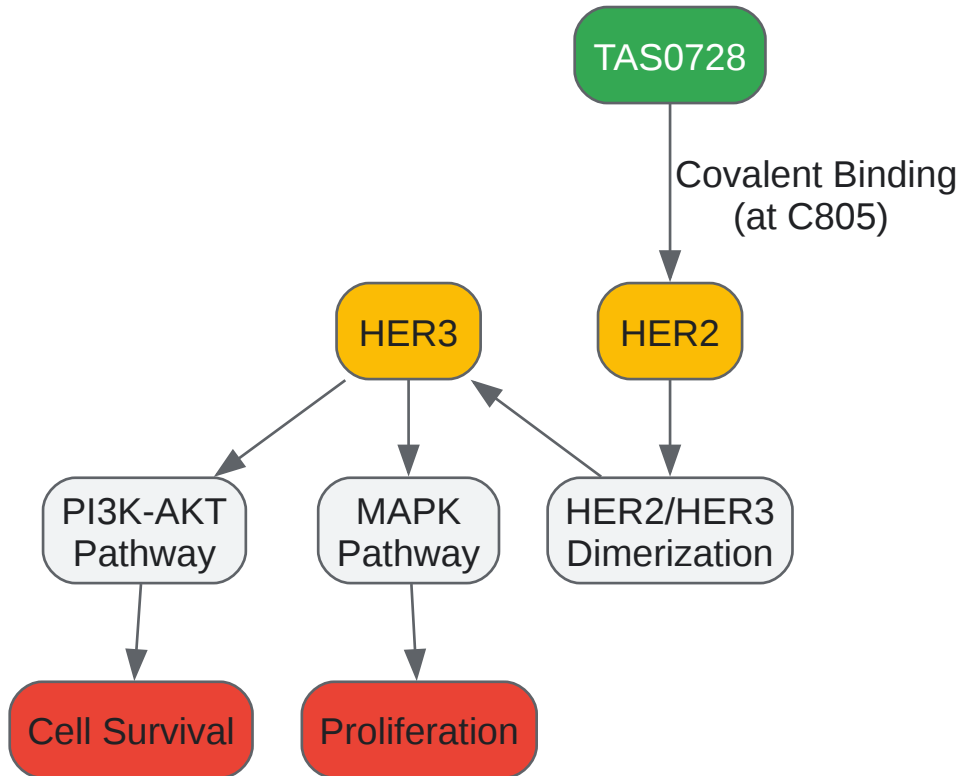
Protocol 2: Cell-Based Pharmacodynamics Assay [3] [4]

- **Objective:** To evaluate the inhibitory effect of **TAS0728** on HER2 pathway signaling in cancer cell lines.
- **Procedure:**
 - **Cell Culture:** Seed HER2-sensitive cell lines (e.g., SK-BR-3, BT-474) in multi-well plates and culture overnight.
 - **Compound Treatment:** Add **TAS0728** to the culture medium at specified concentrations (e.g., 10-1000 nM) for a set duration (e.g., 3 hours for acute inhibition, or up to 72 hours for prolonged effects).
 - **Cell Lysis and Harvesting:** Lyse the cells and harvest the proteins.
 - **Western Blot Analysis:**
 - Separate proteins by gel electrophoresis.
 - Transfer proteins to a membrane.
 - Probe the membrane with specific antibodies against:
 - Phospho-HER2 (pHER2)
 - Total HER2
 - Phospho-HER3 (pHER3)
 - Downstream effectors (e.g., Phospho-AKT, Phospho-ERK)
 - Loading controls (e.g., Actin, Tubulin).
- **Applications:** This protocol confirms target engagement and downstream pathway modulation in a cellular context, providing proof-of-mechanism.

Signaling Pathway and Trial Design Diagrams

The diagrams below illustrate the mechanism of action of **TAS0728** and the workflow of the Phase I clinical trial.

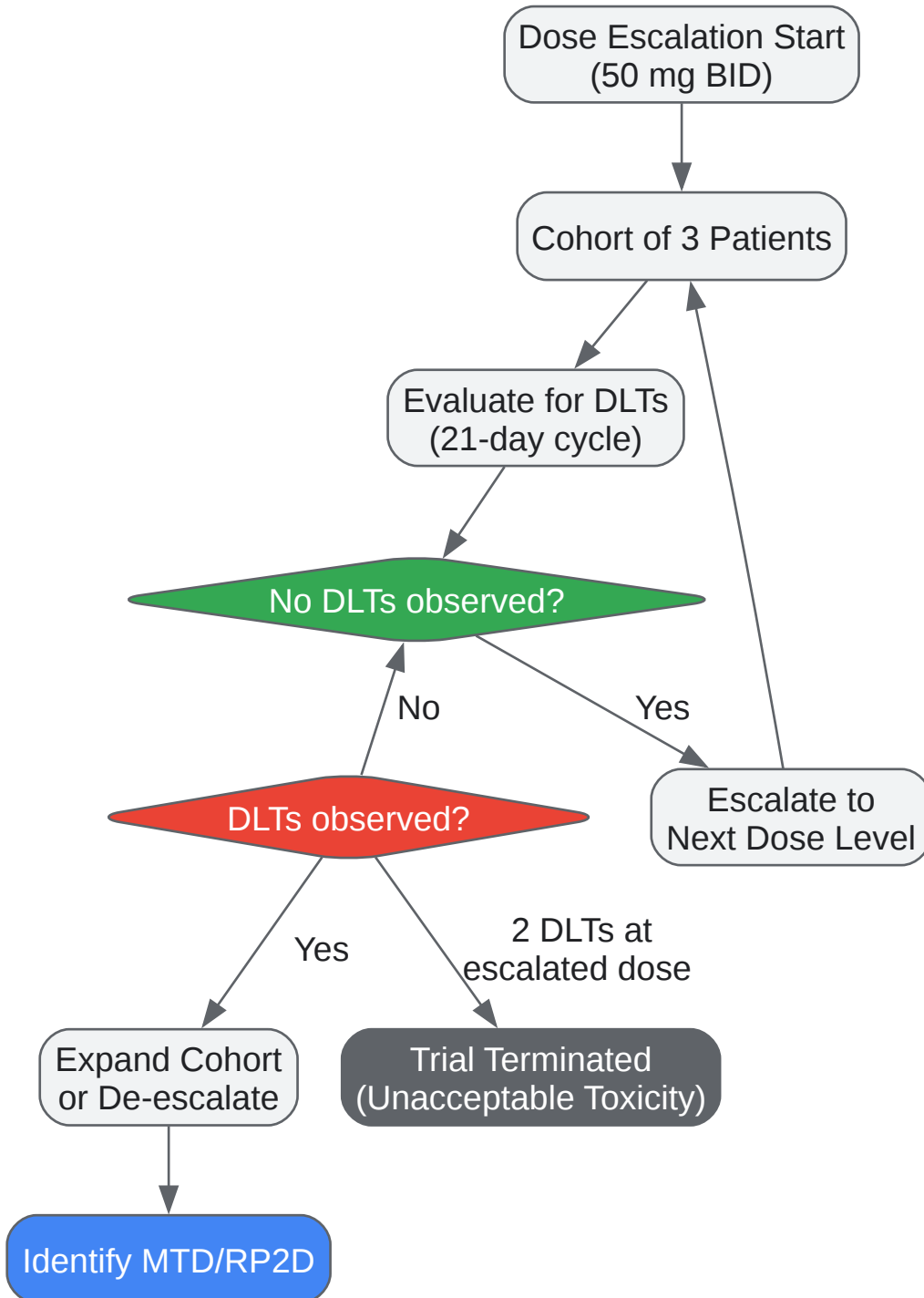
TAS0728 Mechanism of Action



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*Diagram 1: **TAS0728** inhibits the HER2 signaling pathway by covalently binding to HER2, preventing its dimerization with HER3 and subsequent activation of downstream survival and proliferation signals. [3]*

Phase I Trial Dose Escalation Workflow



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Diagram 2: The 3 + 3 dose-escalation design used in the Phase I trial. The trial was stopped after DLTs occurred, preventing the identification of an MTD or RP2D. [1]

Research Implications and Future Directions

The development of **TAS0728** highlights key challenges in oncology drug development.

- **HER2 Selectivity vs. Toxicity:** The preclinical data confirmed **TAS0728**'s high selectivity for HER2 over EGFR, a strategy designed to avoid the dose-limiting toxicities (like severe skin rash and diarrhea) commonly associated with pan-ErbB inhibitors [1] [3]. Despite this selectivity, **Grade 3 diarrhea emerged as the primary DLT**, suggesting that on-target inhibition of HER2 in healthy tissues may still cause significant gastrointestinal toxicity.
- **Cardiac Safety:** The **unexplained fatal cardiac arrest** introduced significant uncertainty. While the etiology was unclear, the temporal association to dosing was a major concern [1] [2]. This underscores the critical importance of robust cardiac monitoring in early-phase trials for HER2-targeted agents, even those designed for selectivity.

Future development of covalent HER2 inhibitors may require:

- **Alternative Dosing Schedules:** Exploring different schedules (e.g., intermittent dosing) to manage gastrointestinal toxicity.
- **Proactive Supportive Care:** Implementing intensive prophylactic management for diarrhea in future trials.
- **Patient Stratification:** Identifying biomarker-defined patient populations that may derive the greatest benefit, potentially improving the therapeutic index.

Reference Information

- **ClinicalTrials.gov Identifier:** NCT03410927 [1] [2] [4]
- **Drug Aliases:** **TAS0728** is also known as **TPC-107** [4].

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References

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